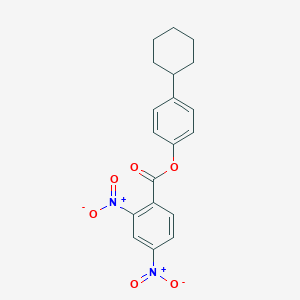

4-Cyclohexylphenyl 2,4-dinitrobenzoate

Description

4-Cyclohexylphenyl 2,4-dinitrobenzoate is an aromatic ester derivative composed of a cyclohexylphenyl group esterified with 2,4-dinitrobenzoic acid. The compound’s structure features electron-withdrawing nitro groups at the 2- and 4-positions of the benzoate moiety, which influence its electronic properties and reactivity.

Propriétés

Formule moléculaire |

C19H18N2O6 |

|---|---|

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

(4-cyclohexylphenyl) 2,4-dinitrobenzoate |

InChI |

InChI=1S/C19H18N2O6/c22-19(17-11-8-15(20(23)24)12-18(17)21(25)26)27-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13H,1-5H2 |

Clé InChI |

AMFHFDSVFMSBBR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Conformational Analysis

The conformational flexibility of 4-cyclohexylphenyl 2,4-dinitrobenzoate has been studied using quantum chemical calculations. Key torsion angles, such as O1-C1-C2-C3 (175.2°) and O16-C15-C16-C17 (178.5°), indicate a near-planar arrangement of the ester linkage, which minimizes steric strain and stabilizes the molecule through conjugation . This contrasts with 3,5-dinitrobenzoate derivatives, where steric hindrance between nitro groups and the ester substituent can lead to deviations from planarity, reducing resonance stabilization.

Table 1: Selected Torsion Angles in Dinitrobenzoate Derivatives

| Compound | Torsion Angle (°) | Energy Minimization |

|---|---|---|

| 4-Cyclohexylphenyl 2,4-DNB | O1-C1-C2-C3: 175.2 | Planar conformation |

| 3,5-Dinitrobenzoate Complexes | C-O-C-C: ~160–170° | Moderate strain |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of 4-cyclohexylphenyl 2,4-dinitrobenzoate reveals a two-stage decomposition process:

- Stage 1 (116–165°C): Minor weight loss (~5%), likely due to solvent or moisture evaporation.

- Stage 2 (267°C): Major decomposition (57% weight loss), attributed to cleavage of the ester bond and nitro group degradation .

In comparison, 2,4-dinitrotoluene (DNT) decomposes at lower temperatures (peak at ~240°C) with higher volatility, while 3,5-dinitrobenzoate metal complexes exhibit elevated thermal stability (>300°C) due to strong metal-ligand coordination .

Table 2: Thermal Decomposition Profiles

| Compound | Major Decomposition Temp (°C) | Weight Loss (%) |

|---|---|---|

| 4-Cyclohexylphenyl 2,4-DNB | 267 | 57 |

| 2,4-Dinitrotoluene (DNT) | 240 | >90 |

| Eu-3,5-DNB Complex | 328 (exothermic peak) | ~60 |

Electronic and Luminescent Properties

The 2,4-dinitrobenzoate moiety is known to quench luminescence in lanthanide complexes. In contrast, 3,5-dinitrobenzoate complexes exhibit weaker quenching effects, allowing partial emission in some cases.

Biodegradation and Environmental Persistence

Under anaerobic conditions, nitroaromatics like 2,4-dinitrotoluene and 3,5-dinitrobenzoate are reduced to aminotoluenes or mineralized to CO₂ and acetate via microbial action . However, 4-cyclohexylphenyl 2,4-dinitrobenzoate’s bulky cyclohexylphenyl group likely impedes enzymatic access, rendering it more resistant to biodegradation compared to simpler nitroaromatics.

Table 3: Biodegradation Pathways of Nitroaromatics

| Compound | Biodegradation Products | Conditions |

|---|---|---|

| 2,4-Dinitrotoluene | 2,4-Diaminotoluene, CO₂ | Anaerobic |

| 3,5-Dinitrobenzoate | Acetate, CO₂ | Fermentative |

| 4-Cyclohexylphenyl 2,4-DNB | Limited data; likely persistent | Aerobic/Anaerobic |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.